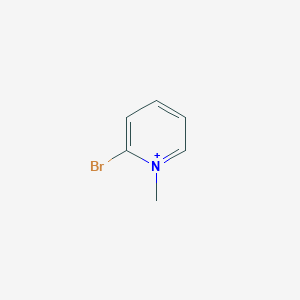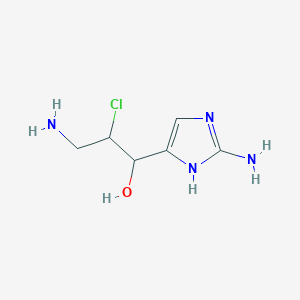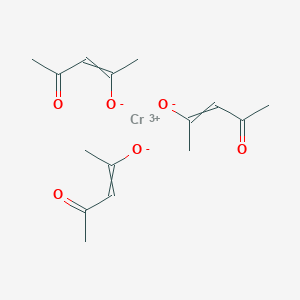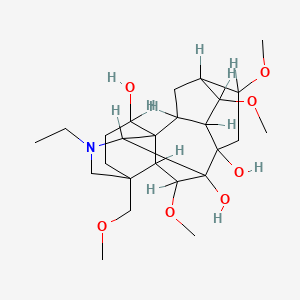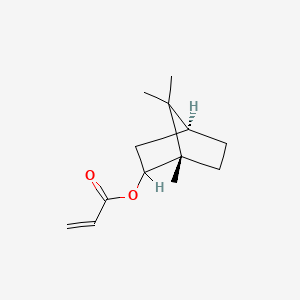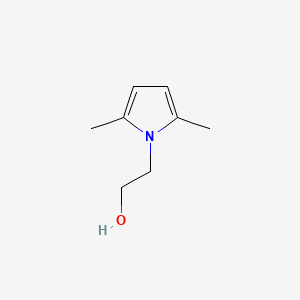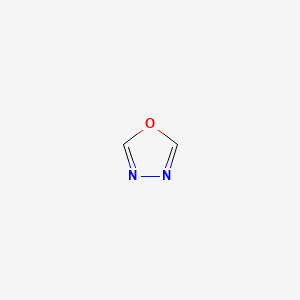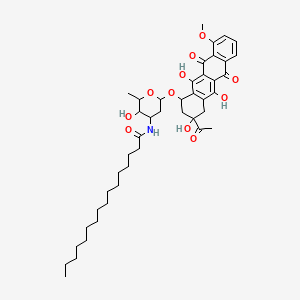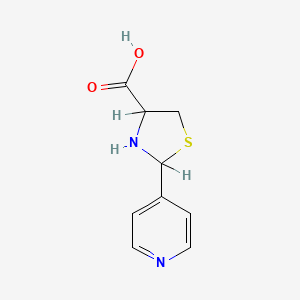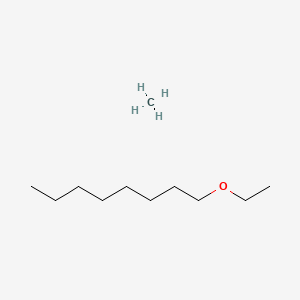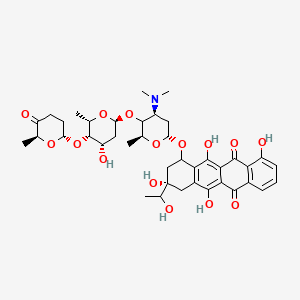
Trisarubicinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisarubicinol is a natural product found in Streptomyces galilaeus with data available.
科学的研究の応用
Iron(III)-Binding and Cardiovascular Safety
Trisarubicinol, like other quinolone derivatives such as vosaroxin, has been studied for its iron(III)-binding properties. Research has shown that these compounds form stable iron complexes, which are crucial in their mechanism of action targeting the topoisomerase II enzyme. This property may contribute to a better safety profile in terms of cardiovascular risks compared to anthracyclines, as demonstrated in a study by Mjos et al. (2015) (Mjos et al., 2015).
Molecular Pharmacology and DNA Damage
Trisarubicinol is also recognized for its role in inducing DNA damage, specifically double-strand breaks, through its interaction with DNA and inhibition of topoisomerase II. This action is critical in triggering apoptosis in cancer cells. A study by Hawtin et al. (2010) highlighted the unique pattern of DNA damage and repair induced by vosaroxin, a compound similar to trisarubicinol, compared to other drugs like doxorubicin, suggesting a distinct mechanism of action (Hawtin et al., 2010).
QSAR and Molecular Docking Studies
Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies have been instrumental in understanding the activity of trisarubicinol analogs. For example, research on s-triazine herbicides, which share structural similarities with trisarubicinol, has provided insights into how electronic structure and three-dimensional conformation affect activity. Such studies help in predicting the behavior of these compounds and their potential as anticancer agents (Jiang Hui, 2005).
Interaction with Enzymes and Cells
Trisarubicinol's interaction with enzymes and cells is another key area of research. The effect of trisarubicinol and its derivatives on enzymes like protoporphyrinogen oxidase (PPO) has been explored through docking and 3D QSAR studies. These studies help understand how trisarubicinol influences enzyme activity, which is crucial in developing effective cancer therapies (Roy & Paul, 2010).
Biodegradable Polymeric Nanoparticles
The development of biodegradable thermoresponsive polymeric magnetic nanoparticles for drug delivery is another exciting application. These nanoparticles can encapsulate drugs like doxorubicin, a compound closely related to trisarubicinol. Their unique structure allows for controlled drug release, which is a significant advancement in targeted cancer therapy (Andhariya et al., 2011).
特性
CAS番号 |
80470-08-2 |
|---|---|
製品名 |
Trisarubicinol |
分子式 |
C40H51NO15 |
分子量 |
785.8 g/mol |
IUPAC名 |
(9S)-7-[(2R,4S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C40H51NO15/c1-16-23(43)10-11-27(51-16)55-39-18(3)53-29(13-25(39)45)56-38-17(2)52-28(12-22(38)41(5)6)54-26-15-40(50,19(4)42)14-21-31(26)37(49)33-32(35(21)47)34(46)20-8-7-9-24(44)30(20)36(33)48/h7-9,16-19,22,25-29,38-39,42,44-45,47,49-50H,10-15H2,1-6H3/t16-,17-,18-,19?,22-,25-,26?,27-,28-,29-,38?,39+,40-/m0/s1 |
InChIキー |
RFRIIINGCQOYCL-QCPFSNFXSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)OC2[C@@H](O[C@H](C[C@@H]2N(C)C)OC3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)O)(C(C)O)O)C)O)O[C@H]7CCC(=O)[C@@H](O7)C |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O |
正規SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O |
同義語 |
trisarubicinol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[5-(2-furanyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B1194353.png)
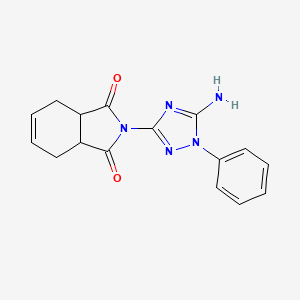
![(4aS,6aS,6bR,9R,10S,12aR)-10-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxytetrahydropyran-2-yl)oxy-tetrahydropyran-2-yl]oxy-4,5-dihydroxy-tetrahydropyran-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1194360.png)
